molecular formula C21H27N3O4S B5757290 N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No. B5757290
M. Wt: 417.5 g/mol
InChI Key: FUGBVYQIVKIMBN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide, also known as MDL-100,907, is a highly selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide is a highly selective antagonist of the serotonin 5-HT2A receptor. It binds to the receptor and blocks the action of serotonin, which is a neurotransmitter that is involved in the regulation of mood, cognition, and behavior. By blocking the 5-HT2A receptor, N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide can modulate the activity of various neurotransmitter systems in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide has been shown to have a number of biochemical and physiological effects. It can modulate the activity of various neurotransmitter systems in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the release of acetylcholine, which is involved in learning and memory. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide has several advantages for lab experiments. It is highly selective for the 5-HT2A receptor, which allows for more precise targeting of this receptor in studies. Additionally, it has a long half-life, which makes it useful for long-term studies. However, N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, it has been shown to have some off-target effects on other receptors, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to better understand its effects on various neurotransmitter systems in the brain. Finally, there is a need for more research on its potential side effects and toxicity in humans.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide involves the reaction of 2,5-dimethylaniline with 4-(4-methoxyphenylsulfonyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of schizophrenia, depression, anxiety, and other mood disorders. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-4-5-17(2)20(14-16)22-21(25)15-23-10-12-24(13-11-23)29(26,27)19-8-6-18(28-3)7-9-19/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGBVYQIVKIMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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